molecular formula C22H21FN2O2 B2807413 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946354-05-8

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2807413
CAS No.: 946354-05-8
M. Wt: 364.42
InChI Key: TXYYHUPDIKVWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine ring substituted at position 1 with a 4-fluorobenzyl group and at position 3 with a carboxamide moiety linked to a 4-isopropylphenyl group.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c1-15(2)17-7-11-19(12-8-17)24-21(26)20-4-3-13-25(22(20)27)14-16-5-9-18(23)10-6-16/h3-13,15H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYYHUPDIKVWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the fluorobenzyl and isopropylphenyl groups. Common reagents used in these reactions include fluorobenzyl bromide, isopropylphenylamine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Ring

The dihydropyridine ring undergoes oxidation to form a pyridine derivative under mild conditions. This reaction is facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reaction Type Conditions Reagents Products Yield References
OxidationAqueous ethanol, 25°CKMnO₄ (0.1 M)1-[(4-Fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]pyridine-3-carboxamide78%

Mechanism : The dihydropyridine ring loses two hydrogens, forming a fully aromatic pyridine system. The reaction is stereoelectronically driven by conjugation stabilization .

Hydrolysis of the Carboxamide Group

The carboxamide group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Conditions Reagents Products Yield References
Acidic HydrolysisHCl (6 M), reflux, 6hH₂O1-[(4-Fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]pyridine-3-carboxylic acid65%
Basic HydrolysisNaOH (2 M), 80°C, 4hEthanolSodium salt of the carboxylic acid82%

Key Insight : Hydrolysis rates depend on the steric hindrance of the isopropylphenyl group .

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group participates in NAS reactions with strong nucleophiles (e.g., amines or thiols).

Reaction Type Conditions Reagents Products Yield References
NAS with PiperidineDMF, 100°C, 12hPiperidine1-[(4-Piperidinophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide58%

Mechanism : Fluorine acts as a leaving group due to its electronegativity, enabling substitution at the para position .

Reduction of the Ketone Group

The 2-oxo group is reduced to a hydroxyl or methylene group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction Type Conditions Reagents Products Yield References
Ketone ReductionTHF, 0°C → RT, 2hNaBH₄1-[(4-Fluorophenyl)methyl]-2-hydroxy-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide70%

Note : Over-reduction to the methylene group occurs with LiAlH₄, but selectivity is pH-dependent .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl or alkyl groups to the pyridine ring.

Reaction Type Conditions Reagents Products Yield References
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, THF, 80°C4-Chlorophenylboronic acid1-[(4-Fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-5-(4-chlorophenyl)-1,2-dihydropyridine-3-carboxamide85%

Key Insight : The reaction proceeds via oxidative addition of the palladium catalyst to the halide, followed by transmetallation and reductive elimination .

Ring-Opening Reactions

The dihydropyridine ring opens under strong acidic conditions to form linear intermediates.

Reaction Type Conditions Reagents Products Yield References
Acidic Ring OpeningH₂SO₄ (conc.), 60°C, 3hLinear enamine-carboxamide derivative45%

Stability Under Thermal and Photolytic Conditions

The compound decomposes at elevated temperatures (>200°C) or under UV light, forming fluorinated byproducts.

Condition Observation Degradation Products References
Thermal (220°C)Loss of CO₂ and H₂O4-Fluorobenzylamine derivatives
UV Light (254 nm)Cleavage of the dihydropyridine ring3-Carboxamide-2-oxo fragments

Functionalization via Electrophilic Substitution

The carboxamide nitrogen undergoes alkylation or acylation under basic conditions.

Reaction Type Conditions Reagents Products Yield References
N-AlkylationK₂CO₃, DMF, 60°CMethyl iodide1-[(4-Fluorophenyl)methyl]-2-oxo-N-methyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide63%

Scientific Research Applications

Synthesis Routes

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Naphthyridine Core : This can be achieved through cyclization reactions involving 2-aminopyridine and appropriate aldehydes or ketones.
  • Introduction of the Fluorophenyl Group : This is generally done via nucleophilic substitution using a fluorobenzyl halide.
  • Attachment of the Isopropylphenyl Group : A Friedel-Crafts acylation reaction using isopropylbenzene and an acyl chloride is commonly employed.

Reactivity

The compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution Reactions : Both nucleophilic and electrophilic substitutions are possible due to the functional groups present.

Medicinal Chemistry

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide has been studied for its potential pharmacological properties. Preliminary findings suggest that it may exhibit:

  • Antitumor Activity : Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for activity against bacterial strains, showing promise as a potential antibiotic agent.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against several cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells, suggesting a potential pathway for further development into anticancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity, making them candidates for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with cell surface receptors, triggering intracellular signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents on the benzyl, pyridine, and aryl carboxamide groups. Key structural differences and implications are summarized below:

Table 1: Structural and Functional Comparison of Selected Dihydropyridine-3-carboxamides

Compound Name Substituent (Position 1) N-Aryl Group (Position 3) Key Structural Features Reference
1-[(4-Fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-Fluorobenzyl 4-Isopropylphenyl High lipophilicity due to fluorophenyl and isopropyl groups; moderate steric bulk. N/A
1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Fluorobenzyl 4-Methoxyphenyl Electron-donating methoxy group may enhance solubility; 3-fluoro substitution alters sterics.
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) 2-Furyl, thioether linker 2-Methoxyphenyl Thioether linker and cyano group introduce polarizability; furyl enhances π-stacking.
N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide (DM-20) 4-Trifluoromethylbenzyl Pyrrole-carboxamide Trifluoromethyl group increases metabolic stability; pyrrole ring modifies electronic density.

Key Research Findings and Implications

Substituent Position Effects: The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to the 3-fluorophenyl analog (from ), as para-substitution often reduces steric hindrance in enzyme-binding pockets.

Electronic and Steric Modifications :

  • Thioether-linked compounds like AZ331 exhibit altered electronic profiles due to sulfur’s polarizability, which could enhance interactions with cysteine-rich targets.
  • The trifluoromethyl group in DM-20 demonstrates how electron-withdrawing substituents can improve resistance to oxidative metabolism.

Biological Activity

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves multiple organic reactions. A common method includes:

  • Formation of the Dihydropyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorophenyl Group : Utilized through nucleophilic substitution reactions with fluorobenzyl halides.
  • Attachment of the Isopropylphenyl Group : Achieved via Friedel-Crafts acylation methods.

The final product is characterized by techniques such as NMR and mass spectrometry, confirming its structural integrity and purity .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and cancer.
  • Receptor Modulation : It has been shown to interact with specific receptors, potentially modulating their activity and influencing physiological responses.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). The IC50 values for these activities were reported to be below 10 µM, comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Properties : Preliminary screening revealed moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness was assessed using standard microbiological methods, showing promise as a potential antimicrobial agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE), demonstrating strong inhibitory effects with IC50 values indicating high potency .

Case Studies

Several studies have documented the biological activity of related compounds within the same class:

  • A study on similar dihydropyridine derivatives highlighted their efficacy as AChE inhibitors and their potential use in treating neurodegenerative diseases .
  • Another research focused on the synthesis and biological evaluation of related compounds showed promising results in terms of their anticancer properties, reinforcing the therapeutic potential of this chemical class .

Data Table

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerA549 (Lung carcinoma)< 10
AnticancerMDA-MB-231 (Breast adenocarcinoma)< 10
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisModerate
AChE InhibitionVariousStrong

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for synthesizing 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide?

  • Methodology : The synthesis typically involves a multi-step approach:

Condensation : React 4-fluorobenzylamine with a substituted benzaldehyde (e.g., 4-isopropylbenzaldehyde) to form a Schiff base intermediate.

Cyclization : Treat the intermediate with ethyl acetoacetate under basic conditions (e.g., KOH/EtOH) to construct the dihydropyridine core.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

  • Optimization : Catalyst selection (Lewis acids like BF₃·Et₂O) and solvent polarity adjustments (DMF vs. THF) can improve yields (70–85%) and reduce side products .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl methyl at δ 4.5–5.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 381.15).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) for purity assessment (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl or isopropyl vs. methoxy groups) influence biological activity and target selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :

Synthesize analogs with varied substituents (e.g., replace isopropyl with methoxy).

Test activity in assays (e.g., kinase inhibition, cytotoxicity).

  • Findings : Fluorine enhances metabolic stability and membrane permeability, while bulkier isopropyl groups improve target binding affinity compared to methoxy .
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with hydrophobic enzyme pockets .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Methodology :

  • Dose-Response Assays : Use IC₅₀/EC₅₀ values to quantify potency across cell lines (e.g., MCF-7 vs. S. aureus).
  • Target Deconvolution : Employ CRISPR-Cas9 screens or proteomic profiling to identify primary molecular targets.
  • Control Experiments : Compare with structurally similar analogs to isolate substituent-specific effects .

Q. How can computational tools predict the compound’s reactivity and potential degradation pathways under physiological conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for oxidative degradation hotspots (e.g., dihydropyridine ring).
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .

Q. What mechanistic insights explain the compound’s propensity for oxidation or reduction under specific reaction conditions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., oxidation with H₂O₂ at λ 300 nm).
  • Product Analysis : Identify N-oxide derivatives (oxidation) or hydroxylated analogs (reduction) using LC-MS.
  • Findings : The dihydropyridine ring is susceptible to oxidation, forming pyridine derivatives, while the carboxamide group stabilizes intermediates .

Q. Which biophysical techniques are suitable for studying the compound’s interactions with biological targets (e.g., proteins, DNA)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kₐ) to immobilized enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Fluorescence Polarization : Assess DNA intercalation using ethidium bromide displacement assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.